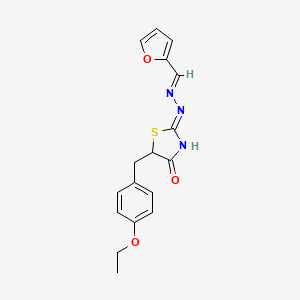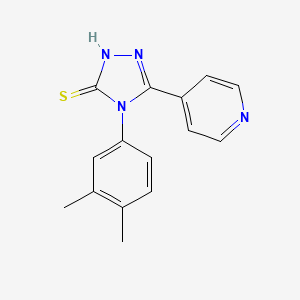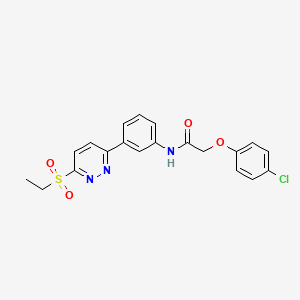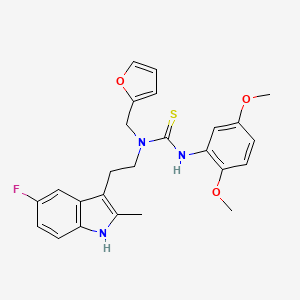
3-(2,5-dimethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H26FN3O3S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Decarboxylative Fluorination
A study by Yuan, Yao, and Tang (2017) discusses a transition-metal-free decarboxylative fluorination method for electron-rich five-membered heteroaromatics, including furan and indole derivatives. This method allows for the synthesis of fluorinated compounds, highlighting potential applications in modifying heteroaromatic compounds with fluorine to enhance their properties, which could be relevant for compounds like the one (Yuan, Yao, & Tang, 2017).
Organosilicon Synthesis
Lebedev et al. (2006) explored the synthesis of isocyanates from furan and thiophene derivatives, which could be relevant for synthesizing thiourea derivatives. The methodology involved silylation and phosgenation steps, suggesting potential synthetic routes for incorporating thiourea functionalities into heteroaromatic systems (Lebedev et al., 2006).
Antiulcer Activity of Furan Derivatives
Research by Felman et al. (1992) on the synthesis and antiulcer activity of furanone derivatives suggests potential therapeutic applications of furan-containing compounds. Although the study focused on furanones, it provides insights into the potential bioactivity of furan derivatives, which could be relevant for assessing the pharmacological potential of the compound (Felman et al., 1992).
Novel Furanyl Derivatives with Pharmacological Activities
A study by Makkar and Chakraborty (2018) on furanyl compounds derived from red seaweed Gracilaria opuntia demonstrated significant anti-inflammatory and antioxidative properties. This research highlights the potential of furanyl derivatives in developing pharmacologically active agents, suggesting possible research directions for the compound (Makkar & Chakraborty, 2018).
Effect of Heteroaromatic Linkers on Dye-Sensitized Solar Cells
Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers, including furan, for use in dye-sensitized solar cells. The study suggests that furan derivatives can play a role in enhancing the efficiency of solar cells, indicating potential applications of the compound in materials science (Kim et al., 2011).
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c1-16-20(21-13-17(26)6-8-22(21)27-16)10-11-29(15-19-5-4-12-32-19)25(33)28-23-14-18(30-2)7-9-24(23)31-3/h4-9,12-14,27H,10-11,15H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJZPHXUDSPSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2928645.png)
![N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B2928646.png)



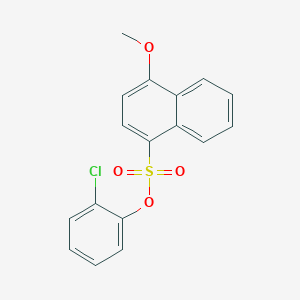
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)

![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)
